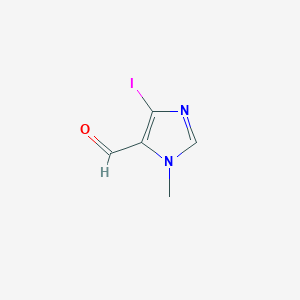

4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde is a chemical reagent . It is used in the synthesis of PET (positron emission tomography) tracers for imaging brain enzymes .

Synthesis Analysis

The synthesis of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde involves the use of 4,5-DIIODO-1-METHYL-1H-IMIDAZOLE . Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .

Molecular Structure Analysis

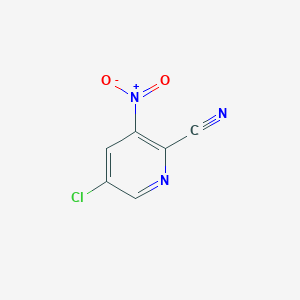

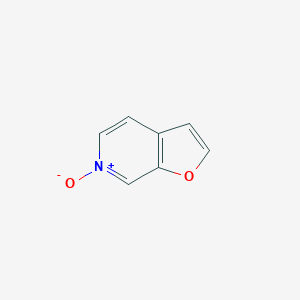

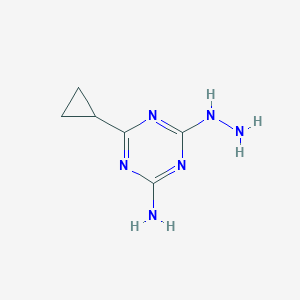

The molecular structure of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde can be found in various databases . The molecular formula is C5H5IN2O .

Chemical Reactions Analysis

4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde is used in the synthesis of PET tracers for imaging brain enzymes . Other chemicals such as 4-Imidazolecarboxaldehyde undergo reductive amination with the amine in the presence of sodium borohydride to form secondary amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde include a molecular weight of 236.01 g/mol . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass is 235.94466 g/mol .

Scientific Research Applications

Synthesis of New Donor-Π-Acceptor (D-Π-A) Type Dye

This compound can be used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes . These dyes are often used in dye-sensitized solar cells (DSSCs), which are a type of thin film solar cell.

Preparation of Ester Derivatives of Urocanic Acid

It can be used in the preparation of ethyl, n-dodecyl, and n-hexadecyl esters of urocanic acid . Urocanic acid is a compound involved in the metabolism of histidine, an essential amino acid.

Fabrication of Colorimetric Chemosensor

The compound can be used in the fabrication of colorimetric chemosensors . These sensors change color in response to a chemical reaction, providing a visual indication of the presence of a specific analyte.

Synthesis of PET Tracers

4-Iodo-1-methylimidazole is a chemical reagent used in the synthesis of PET (positron emission tomography) tracers for imaging brain enzymes . PET is a type of imaging test that helps reveal how your tissues and organs are functioning.

Improvement of Open-Circuit Voltages in Solar Cells

The compound can significantly elevate the open-circuit voltage in solar cells . It can reduce pin-holes in perovskite films by participating in the growth of perovskite crystals, and also suppress the generation of defects, resulting in decreased nonradiative recombination .

Safety and Hazards

The safety data sheet for 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde indicates that it should be handled with care . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced .

Mechanism of Action

Target of Action

Imidazole derivatives are known to be key components in a variety of functional molecules used in diverse applications .

Mode of Action

For instance, 4-Imidazolecarboxaldehyde, a related compound, undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Result of Action

A related compound, 4-iodo-1h-imidazole, has been reported to improve the open-circuit voltages of perovskite solar cells by reducing pin-holes in perovskite films and suppressing the generation of defects, resulting in decreased nonradiative recombination .

Action Environment

It’s known that the synthesis of imidazole derivatives can be conducted under solvent-free conditions .

properties

IUPAC Name |

5-iodo-3-methylimidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQLLAOXIUEEBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C=O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378477 |

Source

|

| Record name | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | |

CAS RN |

189014-13-9 |

Source

|

| Record name | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

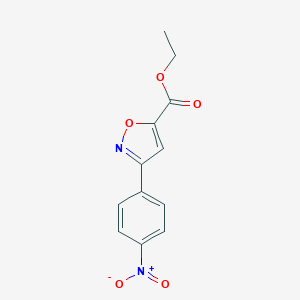

![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)

![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)